molecular formula C19H20N2O3S B2991449 N-(2,4-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-44-7

N-(2,4-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2991449
CAS No.: 898436-44-7
M. Wt: 356.44
InChI Key: JQOHBJUHGUHRFO-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,4-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-12-3-5-17(13(2)9-12)20-25(23,24)16-10-14-4-6-18(22)21-8-7-15(11-16)19(14)21/h3,5,9-11,20H,4,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOHBJUHGUHRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C19H20N2O3S
  • Molecular Weight : 356.44 g/mol
  • Purity : Typically ≥ 95% .

The primary mechanism of action for this compound is believed to involve the inhibition of acetohydroxyacid synthase (AHAS) . This enzyme plays a critical role in the biosynthesis of branched-chain amino acids (BCAAs), which are essential for protein synthesis and cell growth. By inhibiting AHAS, the compound disrupts these pathways leading to growth inhibition in various biological systems .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • Inhibition Studies : Compounds targeting AHAS have shown significant inhibition against various bacterial strains due to their interference with essential metabolic pathways .

Antiviral Activity

In related studies on sulfonamide derivatives:

  • Anti-HIV Activity : Certain derivatives have been tested for their ability to inhibit HIV replication in vitro. Compounds with structural similarities have demonstrated varying degrees of activity against HIV strains .

Study 1: Inhibition of AHAS

A study demonstrated that analogs of this compound effectively inhibited AHAS activity in bacterial cultures. The results showed a dose-dependent response with significant growth inhibition at concentrations as low as 10 µM .

Study 2: Antiviral Screening

Another investigation assessed the antiviral properties of various sulfonamide derivatives against HIV. Among the tested compounds, those resembling the structure of this compound exhibited notable antiviral effects with IC50 values ranging from 0.5 to 5 µM against HIV strains .

Data Table: Biological Activities Summary

Biological ActivityTarget/MechanismIC50/EffectivenessReference
AntimicrobialInhibition of AHASSignificant at 10 µM
AntiviralHIV Replication InhibitionIC50 0.5 - 5 µM

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